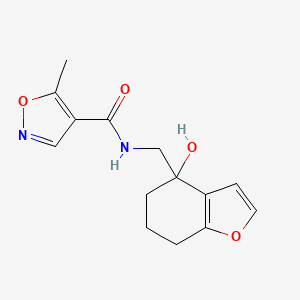![molecular formula C10H8N2O3 B2508092 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid CAS No. 52787-22-1](/img/structure/B2508092.png)
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . Oxadiazoles are physiologically active heterocyclic compounds known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Synthesis Analysis
The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . A specific procedure for the synthesis of (4-benzoyl phenoxy)-[1,3,4]oxadiazole-2-thiol derivatives involves refluxing a mixture of hydrazide analogs, carbon disulfide, and potassium hydroxide in ethanol until the evolution of hydrogen sulfide ceases .Molecular Structure Analysis
The molecular structure of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid can be analyzed using various spectroscopic techniques. For instance, the FT-IR spectrum can reveal the presence of various functional groups, while the NMR spectrum can provide information about the types and positions of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid can be analyzed based on the reactivity of the oxadiazole ring and other functional groups present in the molecule. For instance, the oxadiazole ring can undergo various reactions such as annulation, desulfurization, and intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .Scientific Research Applications
Anticancer Potential
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid: and its derivatives have shown promise as epidermal growth factor receptor (EGFR) inhibitors . EGFR plays a critical role in cell cycle regulation, making it an attractive target for anticancer drug development. Researchers have designed and synthesized novel compounds within this class, such as 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles . These compounds demonstrated significant anticancer activity against human cancer cell lines, outperforming established drugs like etoposide. Notably, compound 30a emerged as a potent cytotoxic agent, selectively impacting cancer cells without affecting normal cells .
Anti-Inflammatory and Analgesic Properties
The 1,3,4-oxadiazole scaffold has been associated with diverse biological activities, including anti-inflammatory and analgesic effects. Researchers have explored various derivatives of this compound for their potential therapeutic applications. The presence of the oxadiazole moiety contributes to these beneficial properties, making it an interesting area of study .
Antibacterial and Antifungal Activity
Certain 1,3,4-oxadiazole derivatives exhibit antibacterial and antifungal properties. While specific studies on 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid are limited, the broader class of oxadiazoles has demonstrated efficacy against microbial pathogens. Further investigations could reveal its potential in combating infections .
Anticonvulsant Potential
Although direct evidence for 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid as an anticonvulsant is scarce, the oxadiazole scaffold has been explored for its anticonvulsant activity. Researchers have synthesized derivatives with promising effects in animal models. Further studies could elucidate its role in managing seizures .
Hypotensive Effects
While not extensively studied, some 1,3,4-oxadiazole derivatives exhibit hypotensive (blood pressure-lowering) effects. These compounds may interact with relevant receptors or pathways, potentially impacting cardiovascular health. Research into the specific effects of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid in this context is warranted .
Other Potential Applications
Beyond the mentioned fields, 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid could have additional applications. Researchers may explore its effects on other biological processes, such as antiviral activity, diuretic effects, or modulation of specific enzyme pathways. Further investigations will shed light on its full range of potential applications.
Future Directions
The future directions for the research on 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid could involve further exploration of its biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesizing complex structures containing the oxadiazole ring could be developed .
properties
IUPAC Name |
2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-7-1-3-8(4-2-7)10-12-11-6-15-10/h1-4,6H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNRKKIHDISPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)



![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)
![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)